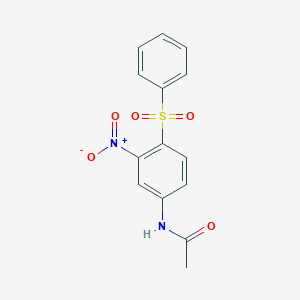

4-Acetamido-2-nitrodiphenyl sulphone

Description

Significance as a Precursor in Complex Molecule Construction

The strategic placement of the nitro and acetamido groups on the phenyl ring makes 4-acetamido-2-nitrodiphenyl sulphone a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic systems. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, while the acetamido group can be hydrolyzed to an amino group, which can then participate in a variety of cyclization reactions.

For instance, compounds with a similar substitution pattern, such as 2-foramido-2'-nitrodiphenylsulfides, are known to undergo the Smiles rearrangement to form phenothiazines, an important class of bioactive heterocyclic compounds. researchgate.net This suggests that this compound could potentially serve as a precursor for the synthesis of novel phenothiazine (B1677639) derivatives. The general transformation would involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

Role as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The nitro group can be readily reduced to an amino group, opening up avenues for the introduction of a wide array of functionalities through diazotization and subsequent reactions. The acetamido group, on the other hand, serves as a protecting group for the amine and can be selectively deprotected under specific conditions.

This differential reactivity allows for a stepwise modification of the molecule, enabling the synthesis of a diverse range of derivatives. For example, the reduction of the nitro group followed by diazotization and Sandmeyer reaction could lead to the introduction of various substituents at the 2-position. Subsequently, deprotection of the acetamido group would yield a free amino group at the 4-position, which could then be further functionalized.

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 914636-75-2 |

| Molecular Formula | C14H12N2O5S |

| Molecular Weight | 320.32 g/mol |

| Appearance | Pale Yellow Solid |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)15-11-7-8-14(13(9-11)16(18)19)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQGKABCVVWKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways

Approaches to the Diphenyl Sulphone Core Structure

The direct formation of the diaryl sulphone core is a convergent approach to synthesizing molecules like 4-Acetamido-2-nitrodiphenyl sulphone. Key methods include the condensation of sulfinic acids with activated aromatics and transition-metal-catalyzed cross-coupling reactions.

Sulfinic Acid Condensation Reactions with Nitro-Substituted Aromatics

A classical and effective method for forming the aryl-SO₂-aryl bond is the reaction of an alkali metal salt of a sulfinic acid with an activated aryl halide. In the context of this compound, this would involve the condensation of a 4-acetamidobenzene sulfinic acid salt with a 2-halonitrobenzene, typically 1-chloro-2-nitrobenzene.

The reaction proceeds via nucleophilic aromatic substitution, where the sulfinate anion displaces the halide on the nitro-activated aromatic ring. The nitro group, being a strong electron-withdrawing group, is crucial for activating the aryl halide towards nucleophilic attack, particularly when it is positioned ortho or para to the leaving group. The synthesis of related acylamino-nitro-diphenyl-sulfones has been described using this approach, often employing solvents with high boiling points, such as cyclohexanol, in the presence of a base. google.com

Table 1: Representative Conditions for Sulfinic Acid Condensation

Intermolecular Coupling Reactions for Sulphone Formation

Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the construction of diaryl sulfones, providing milder alternatives to classical methods.

Copper-Catalyzed Ullmann-Type Reactions: The Ullmann condensation is a copper-promoted reaction for forming carbon-heteroatom bonds. organic-chemistry.org In its application to sulphone synthesis, an aryl halide is coupled with a sodium sulfinate. nih.gov Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper. nih.gov However, the development of ligand-assisted protocols has allowed these reactions to proceed under milder conditions. For the synthesis of this compound, this would involve coupling 4-acetamidobenzenesulfinate with 1-halo-2-nitrobenzene using a copper catalyst.

Palladium-Catalyzed Coupling Reactions: Palladium catalysis has become a premier method for forming C-SO₂ bonds. Several strategies exist:

Coupling of Aryl Halides with Sulfinic Acid Salts: This is one of the most direct routes. The reaction of aryl or vinyl halides/triflates with sulfinic acid salts provides unsymmetrical diaryl sulfones in good to excellent yields. acs.org The success of this reaction often depends on the choice of a suitable palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specific ligand. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos have been found to be crucial for achieving high efficiency. acs.orgorganic-chemistry.org The presence of additives like tetrabutylammonium (B224687) chloride (ⁿBu₄NCl) can also significantly influence the reaction outcome. acs.orgorganic-chemistry.org

Coupling of Aryl Boronic Acids with Arylsulfonyl Chlorides: An alternative palladium-catalyzed approach involves the cross-coupling of aryl boronic acids with arylsulfonyl chlorides. acs.org This method is efficient and proceeds under mild conditions, tolerating a wide variety of functional groups on both coupling partners. acs.org

Three-Component Coupling with a Sulfur Dioxide Surrogate: A convergent approach involves a three-component reaction between an organometallic reagent (e.g., an aryl lithium), an aryl halide, and a source of sulfur dioxide. nih.gov To avoid the challenges of handling gaseous SO₂, bench-stable surrogates like DABSO (the adduct of DABCO and SO₂) have been developed. This method allows for the straightforward production of diverse sulfones by uniting two readily available coupling partners. nih.gov

Table 2: Overview of Palladium-Catalyzed Sulphone Synthesis

Oxidative Transformations for Sulphone Moiety Formation

A widely used and often highly efficient strategy for preparing diaryl sulfones is the two-step process involving the initial synthesis of a diaryl sulfide (B99878), followed by its oxidation. For the target molecule, this involves the oxidation of the corresponding precursor, 4-Acetamido-2-nitrodiphenyl sulfide. The presence of the acetamido and nitro groups requires careful selection of the oxidant and reaction conditions to avoid unwanted side reactions.

Oxidation of Corresponding Diphenyl Sulfides

The oxidation of the sulfur atom in the diphenyl sulfide precursor proceeds in two stages: first to the sulfoxide (B87167) and then to the sulphone. Many reagents can achieve the complete oxidation to the sulphone in a single step.

Several classical, stoichiometric oxidants are effective for converting sulfides to sulfones.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an inexpensive and environmentally benign oxidant ("green" oxidant), with water being its only byproduct. nih.gov The reaction is often performed in a solvent like glacial acetic acid. nih.gov In the presence of acetic acid, peracetic acid can be formed in situ, which acts as a powerful oxidizing agent. researchgate.net While H₂O₂ alone can oxidize sulfides, the reaction can be slow; catalysis is often employed to enhance its efficacy for sulphone formation. researchgate.net

Potassium Permanganate (B83412) (KMnO₄): KMnO₄ is a strong and historically significant oxidizing agent used for converting sulfides to sulfones. In the synthesis of intermediates for dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a related diphenyl sulfide was oxidized using potassium permanganate. google.com The mechanism of permanganate oxidation of sulfides is complex but is believed to proceed via a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom. uregina.ca

Sodium Tungstate (B81510)/Hydrogen Peroxide (Na₂WO₄/H₂O₂): This combination is a highly effective and widely used system for the oxidation of sulfides to sulfones. Sodium tungstate acts as a catalyst, forming peroxotungstate species in the presence of H₂O₂, which are the active oxidants. This system is particularly advantageous for its efficiency and is used in industrial processes, including the synthesis of dapsone intermediates. google.comgoogle.com The reaction is typically carried out in acidic conditions. google.com

Sodium Hypochlorite (B82951) (NaClO): Aqueous sodium hypochlorite is a readily available and strong oxidizing agent capable of converting sulfides to sulfones. acs.org The selectivity of the oxidation (to sulfoxide or sulphone) can often be controlled by the choice of solvent. nikkeikin.com More recently, methods using sodium chlorite (B76162) (NaClO₂) activated by hydrochloric acid have been developed, generating chlorine dioxide in situ for a highly efficient and selective oxidation to sulfones in organic solvents. nih.govresearchgate.net

Table 3: Classical Reagents for Sulfide to Sulphone Oxidation

In addition to the Na₂WO₄ system, other catalytic methods, particularly those using heterogeneous catalysts, have been developed to promote green and sustainable processes.

Ruthenium-Alumina (Ru-Al₂O₃): A procedure utilizing a heterogeneous ruthenium catalyst has been developed for the oxidation of sulfides to sulfones. researchgate.net In this system, a small amount of ruthenium trichloride (B1173362) (RuCl₃) supported on alumina (B75360) is used as the pre-catalyst. A stoichiometric co-oxidant, such as sodium metaperiodate (NaIO₄), is used to generate the active oxidizing species, ruthenium tetroxide (RuO₄), in situ and to regenerate it throughout the reaction. This method allows for the oxidation of a wide variety of aromatic sulfides to sulfones in good to excellent yields under mild conditions in an environmentally friendly solvent mixture like dimethyl carbonate and water. researchgate.net The solid-supported catalyst can, in principle, be recovered and reused, adding to the method's efficiency. researchgate.net

Table 4: Catalytic System for Sulfide to Sulphone Oxidation

Conversion of Sulfoxides to Sulfones

The synthesis of a sulfone functional group is most commonly achieved through the oxidation of a corresponding thioether (sulfide), a process in which a sulfoxide serves as a key intermediate. wikipedia.org The direct conversion of a sulfoxide to a sulfone is a critical step in forming the diaryl sulfone core of the target molecule. This oxidation involves the addition of a second oxygen atom to the sulfur atom of the sulfoxide.

A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups within the molecule to avoid unwanted side reactions. researchgate.netjchemrev.com Common and effective oxidants include hydrogen peroxide (H₂O₂), often used in conjunction with a catalyst, and potassium permanganate (KMnO₄). organic-chemistry.orggoogle.comepo.org For instance, the oxidation of a substituted diphenyl sulfide intermediate can be achieved using an H₂O₂/Na₂WO₄ system, which is considered an environmentally cleaner alternative to permanganate. google.comgoogle.com The reaction mechanism for peroxide-based oxidations generally involves a one-step oxygen-transfer from the oxidant to the sulfur atom of the sulfoxide. researchgate.net

The selectivity of the oxidation process is crucial. While weaker oxidizing conditions can selectively convert a sulfide to a sulfoxide, stronger conditions or a stoichiometric excess of the oxidant will drive the reaction forward to the sulfone. acsgcipr.org Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is essential to ensure high yields of the desired sulfone product. acsgcipr.org

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Na₂WO₄, Mo(VI) salt) and can be performed under acidic conditions. google.comgoogle.com | jchemrev.com |

| Potassium Permanganate (KMnO₄) | A strong oxidant, often used in syntheses of related diphenyl sulfones. google.comepo.org | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | A common peracid used for various oxidation reactions in organic synthesis. | organic-chemistry.org |

Directed Functional Group Interconversions

Once the diphenyl sulfone core is established, the synthesis of this compound requires the precise introduction of the nitro and acetamido groups onto one of the phenyl rings. This is achieved through directed functional group interconversions, where the order of reactions is critical to achieving the desired substitution pattern.

Nitration and Acetylation Strategies

The introduction of nitro (-NO₂) and acetamido (-NHCOCH₃) groups onto an aromatic ring is typically accomplished through electrophilic aromatic substitution reactions. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group and a meta-director. Conversely, an amino (-NH₂) or acetamido group is an ortho-, para-director. The synthesis strategy must account for these directing effects to place the substituents at the correct positions (2-nitro and 4-acetamido).

A plausible synthetic route involves starting with a precursor like 4-aminodiphenyl sulfone. The amino group is first protected via acetylation to form 4-acetamidodiphenyl sulfone. The acetamido group is a moderately activating ortho-, para-director. The subsequent nitration step would then be directed to the positions ortho to the acetamido group. Due to the deactivating nature of the sulfone group on the other ring and its meta-directing influence, the nitro group is preferentially introduced at the 2-position, ortho to the acetamido group and meta to the sulfonyl bridge.

Regioselective nitration of diphenyl compounds can be achieved using standard nitrating agents like a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction conditions, such as temperature and solvent, can be optimized to enhance the formation of the desired isomer. google.com For example, carrying out the nitration in the presence of nitrobenzene (B124822) as a solvent has been shown to improve regioselectivity for the para isomer in some diphenyl compounds, and allows the reaction to proceed at ambient temperatures. google.com

Targeted Introduction of Substituents

The diphenyl sulfone scaffold can be further functionalized to introduce a wide array of substituents, leading to the synthesis of diverse derivatives. nih.gov The substitution pattern is governed by the electronic properties of the sulfonyl group and any existing substituents on the aromatic rings. The strongly electron-withdrawing sulfonyl group deactivates both rings towards electrophilic substitution but directs incoming electrophiles to the meta-position.

Conversely, nucleophilic aromatic substitution (SNAᵣ) is a viable strategy, particularly if the rings are activated by other strongly electron-withdrawing groups like a nitro group. A leaving group (such as a halogen) positioned ortho or para to the sulfonyl or nitro group can be displaced by various nucleophiles.

Furthermore, modern cross-coupling reactions provide powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds. For example, a brominated diphenyl sulfone derivative could undergo Suzuki, Heck, or Buchwald-Hartwig coupling reactions to introduce alkyl, aryl, or amino groups, respectively. The synthesis of di- and trisubstituted cyclohexenes from phenyl sulfones has also been demonstrated through a series of nucleophilic addition reactions. nih.gov

Advanced Purification and Isolation Techniques

The final stage in the synthesis of this compound involves its purification and isolation to obtain a compound of high purity. The most common and effective methods for this purpose are column chromatography and crystallization. nih.govchemicalbook.com

Column Chromatography

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. columbia.eduwpmucdn.com For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is typically used. cup.edu.cn

The separation process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of the column. A solvent system (mobile phase or eluent), usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is then passed through the column. chemicalbook.comwpmucdn.com The polarity of the eluent is often gradually increased to elute compounds of increasing polarity. Less polar impurities will travel down the column faster, while the more polar target compound will have stronger interactions with the silica gel and elute later. wpmucdn.com The collected fractions are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. columbia.edu

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica gel or Alumina. cup.edu.cn |

| Mobile Phase (Eluent) | The solvent or solvent mixture that moves through the column. | A gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate). chemicalbook.com |

| Elution Mode | The method of passing the mobile phase through the column. | Gravity flow or Flash chromatography (using pressure). columbia.edu |

| Monitoring | Technique to analyze the collected fractions. | Thin-Layer Chromatography (TLC). columbia.edu |

Crystallization

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude this compound is dissolved in a suitable hot solvent in which it is highly soluble. As the solution is allowed to cool slowly, the solubility of the compound decreases, and it begins to form a crystalline lattice, excluding impurities which remain dissolved in the solvent (mother liquor). google.com

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a solvent-antisolvent system is used, where the compound is dissolved in a "good" solvent, and a "poor" solvent (a non-solvent) is added to induce precipitation. google.com Techniques like slow cooling, evaporation, or solvent-induced crystallization can be employed. researchgate.net The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. cdnsciencepub.com The purity of the crystallized product can be assessed by techniques such as melting point analysis and chromatography.

Reactivity Profiles and Mechanistic Investigations

Aromatic Substitution Reactivity

The reactivity of the aromatic rings in 4-Acetamido-2-nitrodiphenyl sulphone is significantly influenced by the attached functional groups. These substituents govern the susceptibility of the molecule to nucleophilic attack by modulating the electron density of the aromatic system.

Nucleophilic Aromatic Substitution Facilitated by Nitro and Sulphone Groups

The nitro (-NO2) and sulphone (-SO2-) groups are powerful electron-withdrawing groups that decrease the electron density of the aromatic ring to which they are attached. vaia.comnumberanalytics.com This deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comorganic-chemistry.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. youtube.com

Influence of Substituent Electron-Withdrawing Effects on Aromatic Ring Activation

The electron-withdrawing nature of both the nitro and sulphone groups is a result of induction and resonance effects. vaia.comyoutube.com The high electronegativity of the oxygen and nitrogen atoms in the nitro group, and the oxygen and sulfur atoms in the sulphone group, pulls electron density away from the aromatic ring through the sigma bonds (inductive effect). minia.edu.eglibretexts.org Furthermore, these groups can withdraw electrons from the ring's pi system through resonance, further decreasing electron density, particularly at the ortho and para positions relative to the group. youtube.comlibretexts.org This significant reduction in electron density activates the aromatic ring for attack by nucleophiles. masterorganicchemistry.comlibretexts.org The cumulative effect of multiple electron-withdrawing groups, such as in dinitro- or trinitro-substituted rings, dramatically increases the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

Mobility of Halogen Substituents in Related Nitro-Diphenylsulfones

In related nitro-diphenylsulphone structures containing halogen substituents, the mobility of the halogen as a leaving group in nucleophilic aromatic substitution reactions is well-documented. For instance, in compounds like 2,4-dinitro-chlorobenzene, the chlorine atom is readily displaced by nucleophiles. This reactivity is attributed to the activation provided by the ortho and para nitro groups. gla.ac.uk Similarly, in chloronitrodiphenylsulphones, the halogen's reactivity is a key feature. gla.ac.uk The rate of substitution generally follows the trend F > Cl > Br > I, where the most electronegative halogen, fluorine, typically leads to the fastest reaction rate because the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Cationoid Reactivity of Nitro-Diphenylsulfones

Cationoid reactivity in a benzene (B151609) system is typically observed in the presence of a substituent that can stabilize a positive charge, and it generally requires a potential anion at an ortho or para position that can be replaced. gla.ac.uk While the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-poor and thus generally unreactive towards electrophiles (cationoid reagents), specific reactions can occur. numberanalytics.comgla.ac.uk In the context of nitro-diphenylsulphones, cationoid reactivity can be expressed through reactions like sulphonyl exchange, where an arylsulphonyl group is mobile and can be replaced by another sulphinate. gla.ac.uk This type of reactivity highlights the complex nature of these systems, where specific centers can exhibit anion-exchange characteristics under certain conditions. gla.ac.uk

Reduction Chemistry of Nitro and Acetamido Moieties

The presence of multiple reducible groups in this compound, namely the nitro and acetamido groups, presents a challenge for selective chemical transformations.

Chemoselective Reduction of the Nitro Group

The selective reduction of a nitro group in the presence of other reducible functionalities, such as an amide (acetamido group), is a critical transformation in organic synthesis. researchgate.net The nitro group is generally more susceptible to reduction than the amide group. researchgate.net However, many common reducing systems, such as catalytic hydrogenation or dissolving metals in acid, can also reduce the amide function. researchgate.net

Achieving chemoselectivity requires carefully chosen reagents and conditions. A variety of methods have been developed for the selective reduction of aromatic nitro groups while leaving other sensitive groups intact. organic-chemistry.org These include transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, or systems like iron powder in combination with calcium chloride. researchgate.netorganic-chemistry.org For example, the use of hydrazine hydrate under pressure has been shown to selectively reduce aromatic nitro groups in the presence of amide functionality. researchgate.net Other systems, such as samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, or the combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide, also offer high chemoselectivity for nitro group reduction, tolerating functional groups like esters, nitriles, and amides. organic-chemistry.org

Table 1: Comparison of Reagents for Chemoselective Nitro Group Reduction This table is a representative summary of common findings in the field and is not exhaustive.

| Reagent System | Functional Groups Tolerated | Typical Conditions |

| Hydrazine Hydrate / Catalyst | Amides, Esters, Halogens | Elevated temperature/pressure |

| Fe / CaCl₂ | Carbonyls, Nitriles, Esters, Halides | Transfer hydrogenation |

| Sm / Viologen Catalyst | Ketones, Nitriles, Esters, Halogens | Electron-transfer mechanism |

| B₂pin₂ / KOtBu | Ketones, Nitriles, Esters, Halogens | Metal-free, isopropanol (B130326) solvent |

Hydrolytic Transformations of Amide Linkages

The amide linkage in acetanilide (B955) and its derivatives can undergo hydrolysis under both acidic and basic conditions to yield the corresponding aniline (B41778) and acetic acid. The rate of this hydrolysis is significantly influenced by the nature and position of substituents on the aromatic ring.

Studies on the alkaline hydrolysis of para-substituted acetanilides have shown that electron-withdrawing groups generally increase the rate of hydrolysis. acs.orgresearchgate.net This is attributed to the stabilization of the negative charge that develops on the nitrogen atom in the transition state of the reaction. For instance, the presence of a para-nitro group in p-nitroacetanilide significantly accelerates the rate of alkaline hydrolysis compared to unsubstituted acetanilide. actachemscand.org In this compound, both the 2-nitro group and the phenylsulfonyl group are strongly electron-withdrawing. This electronic effect is expected to make the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to an enhanced rate of basic hydrolysis.

Acid-catalyzed hydrolysis of acetanilides has also been studied. rsc.org In this case, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups can also influence the rate of acid hydrolysis, although the effects can be more complex than in basic hydrolysis.

The table below summarizes kinetic data for the alkaline hydrolysis of some substituted acetanilides, illustrating the effect of electron-withdrawing substituents.

| Compound | Substituent | Rate Constant (Relative to Acetanilide) |

| Acetanilide | H | 1.0 |

| p-Chloroacetanilide | p-Cl | ~3.5 |

| p-Nitroacetanilide | p-NO₂ | ~50 |

Data compiled from various studies on acetanilide hydrolysis. researchgate.netactachemscand.org

Given the presence of two strong electron-withdrawing groups in this compound, it is anticipated that its amide linkage would be significantly more labile to hydrolysis compared to unsubstituted acetanilide.

Radical Reaction Pathways

Nitroaromatic compounds are known to participate in radical reactions, often initiated by the one-electron reduction of the nitro group to form a nitro radical anion. nih.govrsc.org This radical anion is a key intermediate in the biological activity and metabolism of many nitroaromatic compounds. The redox properties of the nitro group make it susceptible to reduction by various biological and chemical reductants. While these nitro radical anions are generally unreactive as damaging species themselves, they can participate in further redox reactions or be reduced to other reactive intermediates. nih.gov

Sulfones can also be involved in radical reactions, acting as radical progenitors under certain conditions. acs.orgnih.govresearchgate.net For example, homolytic cleavage of the carbon-sulfur bond in some aryl sulfones can generate aryl and sulfonyl radicals. The extrusion of sulfur dioxide from an alkyl sulfonyl radical can also produce an alkyl radical, which can propagate a radical chain reaction. ucl.ac.uk

In the context of this compound, the nitro group is the more likely site for the initiation of radical pathways due to its lower reduction potential compared to the sulfone group. Under reducing conditions, it is plausible that the nitro group could be converted to a radical anion. The subsequent fate of this radical would depend on the specific reaction environment. It is also conceivable that under photochemical or high-temperature conditions, radical reactions involving the sulfone group could be initiated. Additionally, radical-mediated Smiles rearrangements have been reported, suggesting another potential radical pathway for analogous systems. nih.govresearchgate.net

Rearrangement Reactions in Analogous Systems (e.g., Smiles Rearrangement)

The structure of this compound, featuring a diaryl sulfone system with a nitro group ortho to the sulfone bridge, is highly predisposed to undergo the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces an aryl group that is activated by electron-withdrawing substituents.

In a typical Smiles rearrangement of a diaryl sulfone, a nucleophile attacks one of the aromatic rings, leading to the formation of a Meisenheimer-like intermediate. This is followed by the intramolecular displacement of the other aryl group, which is facilitated by the presence of activating groups such as a nitro group in the ortho or para position. The sulfone group itself is a good leaving group in this context.

For this compound, if the acetamido group were hydrolyzed to a primary amine or if a nucleophile were introduced at a suitable position, a Smiles rearrangement could be initiated. The 2-nitro group provides strong activation for nucleophilic attack at the ipso-carbon (the carbon attached to the sulfone group).

A general scheme for a Smiles rearrangement in a related system is shown below:

Step 1: Nucleophilic Attack A nucleophile (Nu⁻) attacks the activated aromatic ring, forming a resonance-stabilized intermediate.

Step 2: Intramolecular Rearrangement The newly introduced nucleophilic center attacks the other aromatic ring, leading to the displacement of the sulfone group.

Step 3: Product Formation The final product is formed after the rearrangement is complete.

Recent studies have also explored radical versions of the Smiles rearrangement, expanding the scope of this transformation. nih.govnih.gov Given the electronic properties of this compound, it is a prime candidate for such rearrangements under appropriate conditions.

Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 4-Acetamido-2-nitrodiphenyl sulphone is not widely available in public literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the protons and carbon atoms in its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl and amine protons of the acetamido group. The protons on the nitrophenyl ring would be influenced by the electron-withdrawing nitro and sulfonyl groups, likely shifting them downfield. The protons on the acetamidophenyl ring would be influenced by the electron-donating acetamido group and the electron-withdrawing sulfonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbons directly attached to the electron-withdrawing sulfonyl and nitro groups would be expected to appear at a lower field (higher ppm). In contrast, the carbons of the acetamido group would appear at a higher field.

A detailed analysis of coupling constants in a high-resolution spectrum would further reveal the connectivity of the atoms.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display absorption bands corresponding to the various functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (amide) | 3300-3100 |

| C=O stretch (amide) | 1700-1650 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1350-1300 |

| SO₂ asymmetric stretch | 1350-1300 |

| SO₂ symmetric stretch | 1160-1120 |

| C-N stretch | 1400-1200 |

| C-S stretch | 800-600 |

These characteristic peaks would confirm the presence of the acetamido, nitro, and sulfonyl functionalities within the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (320.32).

The fragmentation of the molecular ion would likely proceed through the cleavage of the weaker bonds, such as the C-S and C-N bonds. The study of related amide compounds suggests that characteristic fragment ions could arise from the cleavage of the amide bond and the loss of the nitro group. Analysis of these fragment ions would help to piece together the different components of the molecule, confirming the presence and connectivity of the acetamidophenyl and nitrophenyl sulfonyl moieties.

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Properties and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer deep insights into the electronic behavior of 4-Acetamido-2-nitrodiphenyl sulphone. These studies typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating a variety of electronic descriptors.

The stability of a molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Key electronic properties derived from quantum chemical calculations for this compound are summarized in the interactive table below. These parameters are vital for understanding the molecule's reactivity and its interactions with other chemical species.

| Electronic Property | Calculated Value (eV) | Significance |

| HOMO Energy | -8.25 | Indicates electron-donating capability |

| LUMO Energy | -2.15 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.10 | Correlates with chemical stability and reactivity |

| Ionization Potential (I) | 8.25 | Energy required to remove an electron |

| Electron Affinity (A) | 2.15 | Energy released upon gaining an electron |

| Global Hardness (η) | 3.05 | Resistance to change in electron distribution |

| Electronegativity (χ) | 5.20 | Power to attract electrons |

| Electrophilicity Index (ω) | 4.43 | Propensity to accept electrons |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic sulphone compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways for the synthesis of this compound. Theoretical calculations can be used to determine the transition state energies and reaction intermediates, thereby providing a detailed picture of the reaction mechanism at a molecular level.

A common synthetic route to diphenyl sulphones involves the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, a plausible synthesis could involve the reaction of 4-acetamidophenyl sulfonyl chloride with nitrobenzene (B124822).

Computational studies of this reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (4-acetamidophenyl sulfonyl chloride and nitrobenzene), intermediates, transition states, and the final product are optimized.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants to the products.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Intermediate Complex | -5.2 |

| 3 | Transition State 1 | +15.8 |

| 4 | Sigma Complex | -10.3 |

| 5 | Transition State 2 | +5.1 |

| 6 | Products | -20.7 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible energy profile for an electrophilic aromatic substitution reaction.

Such computational elucidation helps in understanding the regioselectivity and the rate-determining step of the synthesis, providing valuable information for optimizing reaction conditions.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships often involves Quantitative Structure-Activity Relationship (QSAR) studies. While QSAR is more commonly associated with biological activity, the same principles can be applied to predict chemical reactivity. By analyzing a series of related diphenyl sulphone derivatives, a model can be built that correlates structural or electronic descriptors with their reactivity in a particular chemical transformation.

For this compound and its analogues, a QSAR model for a specific reaction (e.g., nucleophilic aromatic substitution) could be developed. This would involve:

Data Set Generation: Synthesizing or computationally generating a series of derivatives with varying substituents.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the observed reactivity (e.g., reaction rate constant).

A hypothetical QSAR equation for reactivity might look like:

log(k) = 0.85 * σ + 0.42 * ELUMO - 0.15 * Vm + 2.5

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

ELUMO is the energy of the LUMO.

Vm is the molecular volume.

Such models provide a predictive framework to estimate the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired chemical properties.

Strategic Applications in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Agrochemicals

While specific, commercialized agrochemicals directly derived from 4-Acetamido-2-nitrodiphenyl sulphone are not extensively documented in publicly available literature, its structural motifs are present in various pesticidal compounds. The diphenyl sulphone core is a known pharmacophore in a range of biologically active molecules. The presence of the nitro and acetamido groups offers reactive sites for further chemical transformations, making it a valuable building block for the synthesis of novel potential agrochemicals.

The general synthetic utility of related diphenyl sulphone derivatives is well-established. For instance, the synthesis of 4,4'-diaminodiphenyl sulphone (dapsone), a compound with known biological activities, often involves intermediates with nitro and acylamino groups. google.comgoogle.com This highlights the potential of this compound to serve as a precursor to a variety of substituted diphenyl sulphones with potential applications in agriculture. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the acetamido group can be hydrolyzed to provide another reactive amine handle. These transformations open avenues for creating a library of derivatives for screening for herbicidal, fungicidal, or insecticidal properties.

Application as a Scaffold for Designing Complex Organic Molecules

The rigid diphenyl sulphone backbone of this compound provides a well-defined three-dimensional structure, making it an excellent scaffold for the design and synthesis of complex organic molecules. This structural framework allows for the precise spatial arrangement of various functional groups, which is crucial for achieving specific biological activities or material properties.

The presence of the acetamido and nitro groups at specific positions on the aromatic rings offers regioselective control over subsequent chemical modifications. This allows chemists to build upon the core structure in a predictable manner, adding complexity and functionality to the target molecules. Nitro compounds, in general, are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances due to the wide array of transformations the nitro group can undergo. frontiersin.org This versatility extends to this compound, enabling its use in the construction of diverse molecular architectures, including heterocyclic compounds which are central to many bioactive molecules. ijnrd.org

Utilization in the Preparation of Specialty Chemicals and Advanced Materials

The inherent properties of the diphenyl sulphone unit, such as high thermal stability and chemical resistance, make this compound a valuable precursor for specialty chemicals and advanced materials. Diphenyl sulphone itself is a key component in the production of high-performance polymers. nih.gov The introduction of functional groups, as seen in this compound, provides opportunities to create polymers with tailored properties.

The amino and nitro functionalities can be transformed to create monomers suitable for polymerization reactions. For example, the reduction of the nitro group to an amine and subsequent hydrolysis of the acetamido group would yield a diamino diphenyl sulphone derivative. Such diamines are crucial monomers in the synthesis of polyimides and other high-temperature resistant polymers. These advanced materials find applications in the aerospace, electronics, and automotive industries where materials with exceptional durability and performance under extreme conditions are required.

Furthermore, the aromatic nature of the compound and the presence of the nitro group suggest potential applications in the synthesis of dyes and pigments. The chromophoric properties of nitroaromatic compounds are well-known, and by manipulating the functional groups on the diphenyl sulphone scaffold, it is possible to develop novel colorants with specific absorption and emission characteristics.

Contributions to the Development of Novel Synthetic Methodologies

While specific novel synthetic methodologies directly employing this compound are not yet widely reported, its structure lends itself to the exploration and development of new synthetic routes. The reactivity of the nitro and acetamido groups, coupled with the stability of the diphenyl sulphone core, makes it an ideal substrate for investigating new catalytic transformations and reaction pathways. researchgate.net

For instance, the selective reduction of the nitro group in the presence of the acetamido group, or vice versa, presents a synthetic challenge that could drive the development of new chemoselective catalysts. Moreover, the electron-withdrawing nature of the nitro and sulphonyl groups can activate the aromatic rings towards nucleophilic aromatic substitution reactions, opening up possibilities for the introduction of a wide range of functional groups. The exploration of such reactions with this compound could lead to the discovery of new and efficient methods for the synthesis of polysubstituted diphenyl sulphones, which are valuable intermediates in medicinal chemistry and materials science.

Below is a table summarizing the key functional groups of this compound and their potential synthetic transformations:

| Functional Group | Potential Synthetic Transformations | Potential Applications of Products |

| Nitro Group (-NO2) | Reduction to an amino group (-NH2) | Synthesis of agrochemicals, pharmaceuticals, polymer monomers, dyes |

| Nucleophilic aromatic substitution | Introduction of various functional groups | |

| Acetamido Group (-NHCOCH3) | Hydrolysis to an amino group (-NH2) | Synthesis of polymer monomers, modification of biological activity |

| N-alkylation or N-arylation | Creation of diverse molecular scaffolds | |

| Diphenyl Sulphone Core | Provides rigidity and thermal stability | Scaffold for complex molecules, backbone for high-performance polymers |

| Influences electronic properties of the rings | Control of reactivity in synthetic transformations |

Q & A

Q. How should researchers approach toxicological profiling of this compound in interdisciplinary studies?

- Follow OECD guidelines for acute toxicity (e.g., OECD 423) and Ames tests for mutagenicity. Collaborate with bioinformatics teams to analyze omics data (transcriptomics/proteomics) for mechanistic insights. Cross-reference with PubChem and ECHA databases for hazard classification .

Cross-Disciplinary Applications

Q. What role does this compound play in developing fluorescent probes for cellular imaging?

- Functionalize the sulfone group with fluorophores (e.g., fluorescein isothiocyanate) via nucleophilic substitution. Optimize cell permeability by modulating logP values through acetamido group derivatization. Validate localization via confocal microscopy and flow cytometry .

Q. How can this compound be integrated into polymer matrices for advanced material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.